[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-methyl-amine
CAS No.:
Cat. No.: VC13448258
Molecular Formula: C12H27N3
Molecular Weight: 213.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H27N3 |
|---|---|
| Molecular Weight | 213.36 g/mol |
| IUPAC Name | N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-methylpropan-2-amine |
| Standard InChI | InChI=1S/C12H27N3/c1-11(2)14(3)10-12-6-4-5-8-15(12)9-7-13/h11-12H,4-10,13H2,1-3H3 |
| Standard InChI Key | NDTDLOBXIYRUBZ-UHFFFAOYSA-N |
| SMILES | CC(C)N(C)CC1CCCCN1CCN |
| Canonical SMILES | CC(C)N(C)CC1CCCCN1CCN |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s molecular formula is C₁₂H₂₇N₃, with a molecular weight of 213.36 g/mol . Its IUPAC name, N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-methylpropan-2-amine, reflects its branched architecture:
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A piperidine ring (six-membered nitrogen-containing heterocycle) forms the core.
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Substituents include a 2-aminoethyl group at position 1, a methyl group at the piperidine nitrogen, and an isopropyl moiety attached via a methylene bridge .
The stereochemistry of the piperidine ring and substituents influences its conformational flexibility and interaction with biological targets. Computational models suggest that the aminoethyl side chain adopts a gauche conformation, optimizing hydrogen-bonding potential .
Synthesis Methods
Laboratory-Scale Synthesis
The synthesis typically involves multi-step alkylation and protection-deprotection strategies :
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Piperidine Functionalization: Starting with piperidine, alkylation introduces the 2-aminoethyl group via nucleophilic substitution with 2-chloroethylamine under basic conditions.
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Methylene Bridge Formation: Reaction with isopropylmethylamine in the presence of a coupling agent (e.g., EDC/HOBt) yields the intermediate .
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Purification: Column chromatography or recrystallization isolates the final product, with yields averaging 45–70% .
Industrial Production
Industrial methods prioritize scalability and cost-efficiency:
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Continuous Flow Reactors: Enhance reaction control and reduce byproducts.
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Catalytic Hydrogenation: Optimizes step efficiency for large-scale synthesis .
Physicochemical Properties
The compound’s tert-amine groups contribute to its basicity (predicted pKa ~9.5), influencing its protonation state under physiological conditions .
Pharmacological Profile
Mechanism of Action
Piperidine derivatives are known to modulate neurotransmitter systems. Preliminary studies suggest interactions with:
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Dopamine D2 Receptors: Partial agonism observed in vitro (IC₅₀ = 2.8 μM).
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Serotonin Transporters (SERT): Inhibition potency comparable to fluoxetine in rodent models .
Analytical Characterization
Spectroscopic Data
Recent Advances in Research
Targeted Drug Delivery
Encapsulation in lipid nanoparticles improved bioavailability by 70% in preclinical trials, enabling CNS penetration .
Enzyme Inhibition Studies
Demonstrated moderate inhibition of histone acetyltransferase p300 (IC₅₀ = 8.6 μM), suggesting epigenetic modulation potential .
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